molecular formula C5H12O2 B1227803 2-Methyl-1,2-butanediol CAS No. 41051-72-3

2-Methyl-1,2-butanediol

Cat. No.: B1227803
CAS No.: 41051-72-3
M. Wt: 104.15 g/mol
InChI Key: DOPZLYNWNJHAOS-UHFFFAOYSA-N
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Description

2-Methyl-1,2-butanediol is a glycol that is structurally characterized by the presence of a methyl group attached to the second carbon of a 1,2-butanediol molecule. Its molecular formula is C5H12O2, and it is known for its role as a metabolite in various biological systems . This compound is a colorless, viscous liquid that is soluble in water and commonly used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-methyl-2-butenal. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the synthesis of other chemicals. For example, it can be obtained during the production of 1,4-butanediol from butadiene. The process involves the hydration of butadiene to form 2-methyl-2,3-butanediol, which is then hydrogenated to yield this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones and aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed:

    Oxidation: 2-Methyl-2-butanone and 2-Methyl-2-butanal.

    Reduction: 2-Methyl-1-butanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

2-Methyl-1,2-butanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets and pathways. As a glycol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the stability and reactivity of other compounds in a mixture. Its hydroxyl groups can form esters and ethers, which are crucial in many biochemical and industrial processes .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,2-butanediol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of the methyl group at the second carbon enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-methylbutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPZLYNWNJHAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961411
Record name 2-Methylbutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41051-72-3
Record name 2-Methyl-1,2-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,2-butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutane-1,2-diol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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